Superior Antiangiogenic Potency in HUVEC Proliferation Assay: (R)-(−)-Itraconazole vs. Racemic Mixture and 2R,4S Diastereomers
In a head‑to‑head [³H]‑thymidine incorporation assay using human umbilical vein endothelial cells (HUVEC), the (R)-(−)-enantiomer (IT‑A; 2S,4R,2′R) inhibited proliferation with an IC₅₀ of 103 nM, representing a 25% improvement in potency over racemic itraconazole (IC₅₀ = 137 nM). The 2R,4S diastereomers IT‑B and IT‑D were markedly less potent, with IC₅₀ values of 223 nM and 199 nM respectively [1].
| Evidence Dimension | Inhibition of HUVEC proliferation (IC₅₀) |
|---|---|
| Target Compound Data | IT-A (2S,4R,2′R): IC₅₀ = 103 nM |
| Comparator Or Baseline | Racemic itraconazole: IC₅₀ = 137 nM; IT-B (2R,4S,2′R): IC₅₀ = 223 nM; IT-D (2R,4S,2′S): IC₅₀ = 199 nM |
| Quantified Difference | IT-A is 25% more potent than racemate (103 vs. 137 nM); approximately 2‑fold more potent than IT-B and IT-D |
| Conditions | HUVEC, [³H]‑thymidine incorporation, 24 h drug incubation, 6 h pulse |
Why This Matters
For angiogenesis‑focused research, the (R)-(−)-enantiomer delivers 25% greater potency than the racemate and >2‑fold selectivity over the 2R,4S stereoisomers, enabling lower dosing and reduced off‑target contribution from inactive species.
- [1] Shim JS, Li RJ, Bumpus NN, Head SA, Pasunooti KK, Yang EJ, Lv J, Shi W, Liu JO. Divergence of Antiangiogenic Activity and Hepatotoxicity of Different Stereoisomers of Itraconazole. Clin Cancer Res. 2016;22(11):2709-2720. doi:10.1158/1078-0432.CCR-15-1888 View Source
